cvt-11127

SCD1 inhibition enzymatic assay potency comparison

Researchers often face variability in SCD1 inhibitor potency and selectivity that confounds metabolic studies. CVT-11127 addresses this with characterized potency (IC50 81-410 nM) and no inhibition of Δ5/Δ6-desaturases up to 30 µM, ensuring target specificity. - Produces 75% S-phase reduction in H460 cells at 1 µM (48 h), fully reversible with oleic acid. - Prevents growth of STK11/KEAP1 co-mutant lung cancer models and sensitizes to ferroptosis. - Supplied with ≥98% purity and global shipping, supporting reproducible oncology research.

Molecular Formula C25H23Cl2N5O3
Molecular Weight 512.4 g/mol
Cat. No. B1669352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecvt-11127
SynonymsCVT-11127;  CVT 11127;  CVT11127; 
Molecular FormulaC25H23Cl2N5O3
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31)
InChIKeyPVTIQVJHZDSETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CVT-11127 SCD1 Inhibitor Overview


CVT-11127 (synonym: GS-456332, FMK13918; CAS: 1018674-83-3; molecular formula: C25H23Cl2N5O3; MW: 512.39) is a small-molecule inhibitor of stearoyl-CoA desaturase-1 (SCD1; also known as Δ9-desaturase), the rate-limiting enzyme converting saturated fatty acids to monounsaturated fatty acids (MUFA) [1]. The compound reduces lipid synthesis from glucose and impairs cancer cell proliferation by blocking cell cycle progression through the G1/S boundary and triggering programmed cell death; these effects are reversible by exogenous oleic acid, confirming on-target mechanism specificity [2]. CVT-11127 has been evaluated in multiple lung cancer cell models including H460, A549, H1299, and H358 lines, with reported purity specifications reaching 99.94% from commercial vendors .

CVT-11127: SCD1 Inhibitor Functional Differences


SCD1 inhibitors exhibit substantial variability in enzymatic potency (IC50 ranging from <2 nM to >400 nM depending on species isoform and assay system), isoform selectivity profiles (SCD1 vs. SCD5 vs. other Δ-desaturases), and cellular phenotypic outcomes across different cancer models [1]. CVT-11127 occupies a defined potency range (IC50 81–410 nM) with documented selectivity against Δ5- and Δ6-desaturases at concentrations up to 30 μM, distinguishing it from both ultra-potent inhibitors (e.g., MF-438 with IC50 2.3 nM for rat SCD1) and less characterized tool compounds . Furthermore, functional redundancy between SCD1 and acetyl-CoA carboxylase (ACC) inhibition pathways means that cellular outcomes are not simply predicted by enzymatic IC50 values alone—co-treatment studies with CVT-11127 and the ACC inhibitor CP-640186 demonstrate that these agents affect a similar critical target (MUFA synthesis) without additive growth inhibition, a mechanistic insight not available for all SCD1 tool compounds [2]. Generic substitution across SCD1 inhibitors without accounting for these parameters introduces uncontrolled experimental variability.

CVT-11127 Evidence: SCD1 Inhibitor Comparisons


SCD1 Potency: CVT-11127 vs. SSI-4

In cross-study comparison of in vitro enzymatic inhibition assays, CVT-11127 demonstrates IC50 values of 210 nM against rat microsomal SCD and 410 nM against HepG2 human SCD, whereas the high-potency comparator SSI-4 exhibits an IC50 of 1.9 nM in analogous SCD1 inhibition assays, representing an approximately 111-fold difference in enzymatic potency . Additionally, the ultra-potent SCD1 inhibitor A939572 shows IC50 values of 4 nM (mouse SCD1) and 37 nM (human SCD1), approximately 10- to 50-fold more potent than CVT-11127 depending on species isoform . This substantial potency differential necessitates distinct working concentration ranges for experimental applications.

SCD1 inhibition enzymatic assay potency comparison tool compound selection

Anti-Proliferative Effect: CVT-11127 vs. CP-640186

In a direct head-to-head comparison within the same experimental system (H460 human lung cancer cells, 48-hour treatment), CVT-11127 at 1 μM produced anti-proliferative effects comparable to those achieved with 10–20 μM of the acetyl-CoA carboxylase (ACC) inhibitor CP-640186 [1]. Co-treatment with both compounds did not potentiate growth inhibition beyond either agent alone, indicating that SCD1 inhibition (via CVT-11127) and ACC inhibition (via CP-640186) converge on the same critical pathway endpoint—MUFA depletion—without additive effects [2]. Exogenous oleic acid (100 μM) fully reversed the anti-proliferative effects of CVT-11127, confirming on-target SCD1-mediated mechanism specificity [1].

cell proliferation H460 lung cancer SCD1 vs. ACC pathway MUFA synthesis

Isoform Selectivity: SCD1 vs. Δ5/Δ6-Desaturases

CVT-11127 exhibits high selectivity for Δ9-desaturase (SCD1) over related Δ5- and Δ6-desaturase enzymes, with selectivity ratios exceeding 187-fold for both off-target desaturases . Specifically, the compound shows IC50 values of 220 nM against rat microsomal Δ9-desaturase and 81 nM against Δ9-desaturase in human HepG2 cells, while demonstrating no detectable inhibition of rat microsomal Δ5- and Δ6-desaturases at concentrations up to 30 μM . This selectivity profile is more extensively documented than for many other SCD1 tool compounds, providing confidence in target-specific interpretation of experimental results.

desaturase selectivity off-target profiling Δ9-desaturase Δ5-desaturase Δ6-desaturase

G1/S Cell Cycle Arrest in H460 Cells

Treatment of H460 human lung cancer cells with 1 μM CVT-11127 for 48 hours resulted in a 75% reduction in the S-phase cell population as measured by flow cytometry, confirming a pronounced G1/S cell cycle arrest phenotype [1]. This arrest was accompanied by decreased protein expression of cyclin D1 and CDK6, key regulators of G1/S transition [2]. The S-phase reduction was fully reversed by co-administration of 100 μM exogenous oleic acid, demonstrating that the cell cycle effect is specifically attributable to SCD1 inhibition and subsequent MUFA depletion [2].

cell cycle analysis G1/S arrest H460 SCD1 inhibition flow cytometry

Microsomal Stability Across Species

In liver microsomal stability assays, CVT-11127 demonstrates species-dependent metabolic stability: 85% of parent compound remains after 30-minute incubation with rat liver microsomes, compared to 72% remaining after incubation with human liver microsomes under identical conditions . This 13% absolute difference in metabolic stability suggests moderately higher clearance in human systems relative to rat, a consideration for cross-species experimental design and in vivo dosing regimen selection. Comparative microsomal stability data for many other SCD1 inhibitors (e.g., SSI-4, MF-438, CAY10566) is not uniformly available in public domain, making this dataset particularly valuable for researchers planning pharmacokinetic or in vivo efficacy studies.

metabolic stability liver microsomes cross-species PK prediction rat human

CVT-11127 Application Scenarios


SCD1 Pathway Validation in Lung Cancer

Researchers validating SCD1-dependent proliferation in lung cancer models should employ CVT-11127 at 1 μM (48-hour exposure) in H460 cells, where it produces a quantifiable 75% reduction in S-phase population that is fully reversible with 100 μM exogenous oleic acid. This reversibility provides built-in experimental validation of on-target mechanism, distinguishing CVT-11127 from irreversible inhibitors or compounds lacking defined rescue protocols [1]. The extensive literature corpus on CVT-11127 in H460, A549, and H1299 lung cancer lines provides cross-validated experimental parameters that reduce optimization time for new users [2].

STK11/KEAP1 Co-Mutant Model: Ferroptosis Sensitization

In STK11/KEAP1 co-mutant lung cancer models (e.g., H358 isogenic clones with STK11KO/KEAP1KO), CVT-11127 at 1 μM over 4 days prevents cell growth and sensitizes these cells to ferroptosis induction when combined with erastin (2 μM) [1]. This application is particularly relevant for researchers investigating metabolic vulnerabilities in LKB1-deficient lung cancers, a genetically defined subset with limited therapeutic options. The documented efficacy in this specific genetic context represents a focused application scenario not uniformly established for all SCD1 inhibitors [2].

Lipid-EGFR Signaling Crosstalk in H460

For investigations of lipid metabolism-EGFR signaling crosstalk, CVT-11127 treatment impairs ligand-induced EGFR phosphorylation and inactivates downstream effectors Akt, ERK, and mTOR in H460 lung cancer cells [1]. This application leverages the well-characterized intersection between SCD1-mediated MUFA synthesis and growth factor receptor signaling. The availability of complementary data showing CVT-11127 effects on both lipid synthesis (measured via [14C]stearic acid incorporation) and signaling protein phosphorylation provides a multi-dimensional dataset for pathway mapping studies [2].

Desaturase Selectivity Profiling

Researchers requiring a tool compound with defined selectivity across the fatty acid desaturase family should select CVT-11127, which demonstrates no inhibition of Δ5- and Δ6-desaturases at concentrations up to 30 μM (selectivity ratio >187 relative to Δ9-desaturase IC50) [1]. This characterized selectivity window supports experiments where confounding effects on polyunsaturated fatty acid synthesis must be excluded. CVT-11127 is preferable to less characterized SCD1 inhibitors when interpreting results in the context of broader lipidomic changes requires confidence in target specificity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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